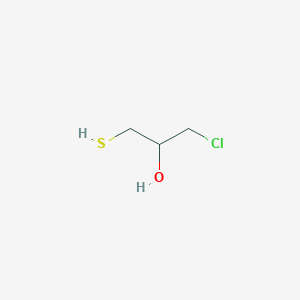

1-Chloro-3-mercaptopropan-2-ol

Description

Contextual Significance in Organic Synthesis and Materials Science

1-Chloro-3-mercaptopropan-2-ol serves as a crucial intermediate in the field of organic synthesis, particularly in the creation of sulfur-containing heterocyclic compounds. evitachem.com Its utility stems from the differential reactivity of its functional groups, enabling chemists to perform selective reactions and construct intricate molecular architectures. For instance, it is a key precursor in the synthesis of thietanes, four-membered sulfur-containing rings that are components of some biologically active molecules. evitachem.comlookchem.com The ability to introduce both a sulfur atom and a hydroxyl group into a molecule via this reagent is of considerable interest for developing new synthetic methodologies.

In the realm of materials science, the thiol group of this compound is of particular importance. Thiols are known to participate in "click" chemistry reactions, such as thiol-ene and thiol-Michael additions, which are highly efficient and selective reactions used for polymer and materials synthesis. researchgate.net These reactions allow for the precise engineering of macromolecular structures and the development of advanced materials with tailored properties. The presence of the chloro and hydroxyl groups offers further opportunities for post-synthesis modification, enhancing the functional diversity of the resulting materials.

Overview of Key Research Domains for the Compound

The research applications of this compound are expanding, with several key domains at the forefront of scientific investigation. These include its use as a versatile building block in the synthesis of various organic compounds and its role in the development of novel polymers and materials.

One of the primary research areas involves its application as an intermediate in the synthesis of other sulfur-containing compounds. evitachem.com For example, it is used to produce 3-thietanol, a compound with applications in the pharmaceutical and fragrance industries. lookchem.com The synthesis of 3-thietanol from this compound typically involves an intramolecular cyclization reaction. google.com

Another significant research domain is its use in the development of new polymers and materials. The thiol group allows for its incorporation into polymer chains via thiol-ene "click" chemistry, a powerful tool for creating well-defined polymer architectures. researchgate.net This has implications for the design of new drug delivery systems, advanced coatings, and functional surfaces. The ability to further functionalize the polymer through the chloro and hydroxyl groups adds another layer of versatility.

Furthermore, research is being conducted to explore the synthesis of this compound itself through more efficient and environmentally friendly methods. One documented synthesis involves the reaction of 1,3-dichloropropan-2-ol with a source of hydrogen sulfide (B99878) in the presence of a base. google.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C3H7ClOS | lookchem.comnih.gov |

| Molecular Weight | 126.607 g/mol | lookchem.com |

| Density | 1.248 g/cm³ | lookchem.comchemsrc.com |

| Boiling Point | 226.9 °C at 760 mmHg | lookchem.comchemsrc.com |

| Flash Point | 91 °C | lookchem.comchemsrc.com |

| CAS Number | 6478-04-2 | lookchem.comnih.govchemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6478-04-2 |

|---|---|

Molecular Formula |

C3H7ClOS |

Molecular Weight |

126.61 g/mol |

IUPAC Name |

1-chloro-3-sulfanylpropan-2-ol |

InChI |

InChI=1S/C3H7ClOS/c4-1-3(5)2-6/h3,5-6H,1-2H2 |

InChI Key |

VHPMKWNWJJDEEC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)O)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 3 Mercaptopropan 2 Ol

Established Reaction Pathways for 1-Chloro-3-mercaptopropan-2-ol Synthesis

Two primary and well-documented methods for the synthesis of this compound involve the ring-opening of epichlorohydrin (B41342) and the substitution reaction of 1,3-dichloropropan-2-ol.

Synthesis via Epichlorohydrin Ring Opening

A principal route to this compound is through the ring-opening reaction of epichlorohydrin. chim.itwikipedia.org Epichlorohydrin, a reactive electrophilic compound, readily reacts with a sulfur source, leading to the formation of the desired product. wikipedia.org The reaction typically involves the nucleophilic attack of a sulfide (B99878) or hydrosulfide (B80085) ion on one of the carbon atoms of the epoxide ring. youtube.com

This reaction can be carried out using various sulfur reagents. For instance, hydrogen sulfide in the presence of a base like potassium hydroxide (B78521) has been employed. google.com Another approach involves the use of thioacetic acid, which opens the epoxide ring to form an intermediate that is subsequently hydrolyzed to yield this compound. chim.it The reaction can also be facilitated by reagents like hexamethyldisilathiane (B1360051) in the presence of tetrabutylammonium (B224687) fluoride. lookchem.com The general mechanism involves the nucleophilic attack on the epoxide ring, which is a highly strained three-membered ring, making it susceptible to ring-opening reactions. youtube.com

Synthesis from 1,3-Dichloropropan-2-ol

An alternative established pathway for synthesizing this compound is from 1,3-dichloropropan-2-ol. google.comwikipedia.org This method involves a nucleophilic substitution reaction where one of the chlorine atoms in 1,3-dichloropropan-2-ol is displaced by a sulfur-containing nucleophile.

A common method involves reacting 1,3-dichloropropan-2-ol with a source of hydrosulfide ions, such as sodium hydrosulfide (NaSH) or by purging hydrogen sulfide gas through a basic solution containing the starting material. google.com For example, treating 1,3-dichloropropan-2-ol with hydrogen sulfide in an aqueous solution of potassium hydroxide leads to the formation of this compound. google.com The reaction proceeds via a nucleophilic substitution mechanism, where the hydrosulfide ion attacks one of the primary carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of the thiol group.

Precursor Chemistry and Intermediate Transformations to this compound

The synthesis of this compound relies on key precursors and the management of intermediate species. The primary precursors for the established synthetic routes are epichlorohydrin and 1,3-dichloropropan-2-ol. chim.itgoogle.comchemsrc.com

Epichlorohydrin itself is commercially produced from allyl chloride. wikipedia.org 1,3-Dichloropropan-2-ol can be synthesized from epichlorohydrin by reacting it with hydrochloric acid. google.com It is also an intermediate in the production of epichlorohydrin from glycerol. wikipedia.orggoogle.com

In the synthesis from epichlorohydrin, the reaction proceeds through a transient intermediate formed upon the nucleophilic attack of the sulfur species on the epoxide ring. youtube.com For instance, when using thioacetic acid, an S-acetylated intermediate, 1-chloro-3-(acetylthio)propan-2-ol, is formed, which is then hydrolyzed to the final product. chim.it

When 1,3-dichloropropan-2-ol is the precursor, the reaction is a direct nucleophilic substitution. The reaction conditions can be controlled to favor the monosubstitution product, this compound, over the disubstitution product, 1,3-dimercaptopropan-2-ol. This is typically achieved by using a stoichiometric amount of the sulfur nucleophile. google.com

Novel Synthetic Routes and Process Innovations for this compound

Research into the synthesis of this compound and related structures continues to evolve, with a focus on improving efficiency, selectivity, and process safety. While specific novel routes for this exact compound are not extensively detailed in the provided search results, related innovations in thiol synthesis can be considered.

Innovations in the synthesis of sulfur-containing compounds often focus on the use of new catalytic systems and milder reaction conditions. For example, the use of phase-transfer catalysts could potentially improve the reaction between an aqueous solution of a sulfide salt and an organic substrate like epichlorohydrin or 1,3-dichloropropan-2-ol.

Furthermore, advancements in flow chemistry could offer a safer and more efficient way to handle reactive intermediates and exothermic reactions often associated with epoxide ring-openings.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is an area of growing importance.

One key aspect is the use of less hazardous reagents and solvents. For example, exploring water as a solvent for these reactions aligns with green chemistry principles. The synthesis from 1,3-dichloropropan-2-ol using an aqueous solution of potassium hydroxide and hydrogen sulfide is an example of a reaction that can be performed in water. google.com

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The ring-opening of epichlorohydrin with hydrogen sulfide is an addition reaction and thus has a high theoretical atom economy.

The development of catalytic methods, as opposed to stoichiometric reagents, is also a cornerstone of green chemistry. The use of catalysts can reduce waste and energy consumption. chemicalbook.com Research into catalytic systems for the regioselective ring-opening of epichlorohydrin or the selective substitution of 1,3-dichloropropan-2-ol could lead to greener synthetic routes.

Additionally, the use of renewable feedstocks is a key goal. The production of epichlorohydrin from glycerol, a byproduct of biodiesel production, is a significant step towards a more sustainable chemical industry and indirectly impacts the greenness of this compound synthesis. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Mercaptopropan 2 Ol

Reactivity of the Thiol Functionality in 1-Chloro-3-mercaptopropan-2-ol

The thiol (-SH) group is known for its nucleophilicity, particularly in its deprotonated thiolate form, its ability to participate in radical reactions, and its susceptibility to oxidation.

Nucleophilic Thiolate Reactions

Thiols are generally more acidic than their alcohol counterparts. chemwhat.net The thiol proton of this compound can be readily removed by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can undergo a variety of substitution and addition reactions.

One of the most common reactions is S-alkylation, a type of nucleophilic substitution where the thiolate attacks an alkyl halide or other electrophilic carbon center to form a thioether. chemwhat.net This reaction typically proceeds via an SN2 mechanism, resulting in the formation of a new carbon-sulfur bond.

Another key reaction is the Michael addition, where the thiolate adds to an α,β-unsaturated carbonyl compound. This conjugate addition is a powerful tool for carbon-carbon bond formation. Furthermore, thiolates can react with acyl halides or anhydrides in S-acylation reactions to form thioesters.

Table 1: Nucleophilic Reactions of the Thiolate Functionality

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Thioether |

| Michael Addition | α,β-Unsaturated Ketone | β-Thio Ketone |

| S-Acylation | Acyl Chloride (R-COCl) | Thioester |

Radical Thiol-Ene Chemistry and Hydrothiolation

The thiol group of this compound can participate in radical-mediated thiol-ene reactions. This reaction involves the addition of the S-H bond across a carbon-carbon double or triple bond. The process is typically initiated by radical initiators or UV light, which generates a thiyl radical (RS•).

The thiyl radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. This hydrothiolation process is a highly efficient and atom-economical method for the synthesis of functionalized thioethers.

Table 2: Radical Thiol-Ene Reaction Overview

| Feature | Description |

|---|---|

| Mechanism | Free radical chain reaction |

| Initiation | AIBN, UV light |

| Regioselectivity | Anti-Markovnikov addition |

| Product | Thioether |

Oxidation States and Transformations of the Sulfur Moiety

The sulfur atom in the thiol group of this compound can exist in various oxidation states. Mild oxidation, for instance with iodine or hydrogen peroxide, leads to the formation of a disulfide, creating a dimer linked by a sulfur-sulfur bond. chemwhat.net

Stronger oxidizing agents can further oxidize the sulfur atom. The oxidation can proceed sequentially to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and finally sulfonic acids (R-SO₃H). The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. These transformations are significant as they alter the physical and chemical properties of the molecule, for example, increasing its water solubility.

Table 3: Oxidation Products of the Thiol Group

| Oxidation State | Functional Group | Product Name |

|---|---|---|

| -1 | Disulfide | Bis(1-chloro-2-hydroxypropyl) disulfide |

| 0 | Sulfenic Acid | 1-Chloro-3-sulfenopropan-2-ol |

| +2 | Sulfinic Acid | 1-Chloro-3-sulfinopropan-2-ol |

| +4 | Sulfonic Acid | 1-Chloro-2-hydroxypropane-3-sulfonic acid |

Reactivity of the Hydroxyl Group in this compound

The secondary hydroxyl (-OH) group in this compound is a versatile functional handle that can undergo a range of transformations, including esterification, etherification, and functional group interconversions.

Esterification and Etherification Reactions

The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. libretexts.orgchemguide.co.uk This esterification is a fundamental transformation in organic synthesis. The reaction with acyl chlorides is typically rapid and irreversible. libretexts.org

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.comyoutube.com For this compound, this would typically be done by first protecting the more acidic thiol group.

Table 4: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Esterification | Acyl Chloride (R-COCl) | Ester |

| Esterification | Acid Anhydride ((RCO)₂O) | Ester |

| Etherification | Alkyl Halide (R'-X) & Base | Ether |

Functional Group Interconversions Involving Hydroxyl

The hydroxyl group can be converted into a better leaving group, facilitating its substitution by other nucleophiles. libretexts.org For example, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. libretexts.org

Furthermore, the hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various other functional groups. The Mitsunobu reaction provides another route for the conversion of the hydroxyl group, often with inversion of stereochemistry. libretexts.org

Table 5: Interconversion of the Hydroxyl Group

| Reagent(s) | Product Functional Group |

|---|---|

| Thionyl Chloride (SOCl₂) | Chloride |

| Phosphorus Tribromide (PBr₃) | Bromide |

| Tosyl Chloride / Base | Tosylate (Good Leaving Group) |

| DEAD, PPh₃, Nucleophile (Mitsunobu) | Varies (e.g., Azide, Ester) |

Reactivity of the Chlorinated Carbon Center

The primary carbon atom bonded to the chlorine atom is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is influenced by the neighboring hydroxyl and thiol groups, which can participate in or modulate substitution reactions.

Nucleophilic Displacement Reactions

The chlorinated carbon of this compound is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. As a primary alkyl halide, it readily reacts with a variety of nucleophiles, leading to the displacement of the chloride ion.

Detailed research findings show that the reactivity of such substrates is highly dependent on the nature of the nucleophile. Thiols and their conjugate bases, thiolates, are known to be exceptionally potent nucleophiles, often exhibiting greater reactivity than their oxygen-based counterparts (alcohols/alkoxides). chemistrysteps.comresearchgate.net This enhanced nucleophilicity is attributed to the higher polarizability of the larger sulfur atom. researchgate.net

In intermolecular reactions, external nucleophiles can compete with the internal thiol group. For example, the reaction with amines, another class of strong nucleophiles, would be expected to proceed via an SN2 mechanism to form the corresponding amino-substituted product. The general mechanism involves a single transition state where the nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group. nist.gov

While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively documented in readily available literature, the relative rates can be inferred from studies on similar systems. Kinetic studies on the reaction of various thiols with chloro-compounds demonstrate a strong dependence on the nucleophile's concentration and the pH of the medium, which dictates the concentration of the more reactive thiolate anion. nih.govscispace.com

N| Nucleophile | Expected Product | Relative Reactivity | Governing Factors |

|---|---|---|---|

| R-S⁻ (Thiolate) | 1-(Alkylthio)-3-mercaptopropan-2-ol | High | High polarizability and nucleophilicity of sulfur. |

| R₂NH (Amine) | 1-(Dialkylamino)-3-mercaptopropan-2-ol | Moderate to High | Basicity and steric hindrance of the amine. |

| RO⁻ (Alkoxide) | 1-Alkoxy-3-mercaptopropan-2-ol | Moderate | Strong base, but generally less nucleophilic than thiolates. |

| CN⁻ (Cyanide) | 4-Hydroxy-3-mercaptobutanenitrile | High | Excellent nucleophile for primary halides. |

Intramolecular Cyclization Pathways

The most significant reaction pathway for this compound, particularly in the presence of a base, is an intramolecular nucleophilic substitution. This reaction is a prime example of a neighboring group participation, where the thiol group acts as an internal nucleophile.

The process is initiated by the deprotonation of the thiol group, which is more acidic than the hydroxyl group, by a base (e.g., hydroxide (B78521) or an alkoxide). This generates a potent thiolate nucleophile. The thiolate then attacks the adjacent electrophilic carbon atom bearing the chlorine atom in an internal SN2 fashion. This intramolecular attack results in the displacement of the chloride ion and the formation of a three-membered heterocyclic ring containing a sulfur atom, known as a thiirane (B1199164) (or episulfide). The product of this specific reaction is 3-hydroxythiirane.

This type of intramolecular cyclization is kinetically favored for the formation of three-membered rings due to the high proximity of the reacting centers, a concept known as the Thorpe-Ingold effect. The reaction is analogous to the formation of epoxides from halohydrins.

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the transformations of this compound requires an analysis of the kinetic and thermodynamic factors that govern its reaction pathways.

Kinetic Studies of this compound Transformations

Kinetic investigations are crucial for determining the rate-limiting steps and the factors influencing reaction velocities. For the intramolecular cyclization, the reaction rate is expected to follow second-order kinetics, being first-order in the concentration of the chloromercaptoalcohol and first-order in the concentration of the base.

Rate = k[C₃H₇ClOS][Base]

The rate constant (k) for such intramolecular reactions is typically much higher than for analogous intermolecular reactions due to a more favorable entropy of activation (the reacting groups are already held in close proximity). While specific rate constants for this compound are not readily found in the literature, studies on the reaction of other thiols with alkylating agents provide insight. For instance, the reaction of glutathione (B108866) with chlorooximes shows a second-order rate constant (k₂) of approximately 306 M⁻¹s⁻¹, highlighting the rapid nature of such thiol-halide reactions. researchgate.net

| Factor | Effect on Intramolecular Cyclization Rate | Explanation |

|---|---|---|

| Base Strength/Concentration | Increases rate | Higher concentration of the reactive thiolate intermediate. |

| Solvent Polarity | Variable | Polar aprotic solvents typically favor SN2 reactions. |

| Temperature | Increases rate | Provides sufficient activation energy (Arrhenius equation). |

| Leaving Group | Influences rate (I > Br > Cl) | Weaker C-X bond leads to a faster reaction. |

Thermodynamic Analysis of Reaction Pathways

A thermodynamic analysis of the reaction pathways helps to determine the feasibility and position of equilibrium for the transformations of this compound. The intramolecular cyclization to form 3-hydroxythiirane is generally a thermodynamically favorable process.

While specific experimental thermodynamic data for this compound is scarce, data for analogous compounds can provide estimates. For example, the standard liquid phase enthalpy of formation (ΔfH°liquid) for the related compound 3-chloro-1,2-propanediol (B139630) is approximately -565 kJ/mol. chemeo.com The formation of the cyclized product is generally exothermic. The Gibbs free energy (ΔG) of the reaction will be negative, indicating a spontaneous process, driven by a favorable enthalpy change (ΔH) that outweighs the negative entropy change (ΔS) associated with cyclization.

Role of Proton-Coupled Electron Transfer (PCET) in Thiol Activation

Beyond the classical acid-base deprotonation mechanism, the activation of the thiol S-H bond can also be considered through the lens of Proton-Coupled Electron Transfer (PCET). PCET mechanisms describe reactions where both a proton and an electron are transferred, often in a concerted step.

In the context of this compound, a PCET pathway for thiol activation is less conventional for a simple intramolecular substitution but could be envisaged under specific conditions, such as in the presence of a suitable oxidant or photocatalyst. In such a scenario, the S-H bond would be cleaved homolytically, generating a thiyl radical. However, for the base-promoted cyclization, the heterolytic cleavage via deprotonation is the overwhelmingly dominant and accepted mechanism.

The concept of PCET is more relevant in understanding the chemoselectivity in complex redox reactions where multiple abstractable protons exist. Kinetic studies on competitive PCET activations show that factors like hydrogen-bonding equilibria and the driving force for the reaction jointly determine which E-H bond (e.g., N-H vs. S-H) is selectively activated. nih.gov While theoretically possible, invoking a PCET mechanism for the intramolecular cyclization of this compound under standard basic conditions is speculative without direct computational or experimental evidence. The classical ionic pathway remains the most direct and mechanistically sound explanation.

Derivatization Strategies and Applications of 1 Chloro 3 Mercaptopropan 2 Ol in Advanced Organic Synthesis

Synthesis of Sulfur-Containing Heterocyclic Compounds

The spatial arrangement of the chloro, mercapto, and hydroxyl groups in 1-Chloro-3-mercaptopropan-2-ol makes it an ideal precursor for the synthesis of various sulfur-containing heterocyclic compounds. The intramolecular reactions, driven by the nucleophilicity of the sulfur and oxygen atoms, facilitate the formation of strained four-membered rings as well as stable five-membered heterocyclic systems.

The synthesis of thietanes, four-membered sulfur-containing heterocycles, can be efficiently achieved through the intramolecular cyclization of this compound. This reaction is a classic example of an intramolecular Williamson ether synthesis variation, where the thiol group acts as the nucleophile.

Under basic conditions, the thiol group is deprotonated to form a more potent thiolate anion. This anion then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, displacing the chloride and forming the thietane ring. The presence of the hydroxyl group at the 2-position of the propane chain results in the formation of thietan-3-ol. This intramolecular substitution is a common and effective method for preparing 3-monosubstituted thietanes. nih.gov

The general reaction scheme is as follows:

Reactant: this compound

Condition: Presence of a base (e.g., NaOH, KOH)

Product: Thietan-3-ol

This synthetic route is advantageous due to the ready availability of the starting material, which can be derived from epichlorohydrin (B41342) and a sulfur source. Thietane derivatives are valuable structural motifs in medicinal chemistry and serve as versatile intermediates for further synthetic transformations. nih.govresearchgate.net

Table 1: Synthesis of Thietan-3-ol

| Reactant | Reagents & Conditions | Product | Key Transformation |

|---|---|---|---|

| This compound | Base (e.g., Sodium Hydroxide) in a suitable solvent | Thietan-3-ol | Intramolecular nucleophilic substitution |

1,3-Oxathiolanes are five-membered heterocyclic compounds containing both sulfur and oxygen atoms. These structures are pivotal in the synthesis of several antiviral nucleoside analogs. nih.govnih.govbeilstein-journals.org The this compound molecule contains the requisite mercapto and alcohol functionalities for the formation of a 1,3-oxathiolane ring upon reaction with an aldehyde or ketone.

The synthesis involves the acid-catalyzed condensation of the thiol and hydroxyl groups of this compound with a carbonyl compound. This reaction proceeds via the formation of a hemithioacetal followed by an intramolecular cyclization. While various methods exist for synthesizing the 1,3-oxathiolane ring, utilizing a precursor with the core structure of this compound provides a direct approach to functionalized oxathiolanes. nih.govjocpr.com For instance, related syntheses often start with the reaction of a glycolic aldehyde derivative with a mercapto-containing compound. nih.gov The chloro-substituent on the resulting oxathiolane can then be used for further functionalization.

Table 2: General Scheme for 1,3-Oxathiolane Formation

| Reactants | Reagents & Conditions | Product | Application of Product |

|---|---|---|---|

| This compound, Aldehyde/Ketone | Acid catalyst (e.g., BF₃·OEt₂) | 2-substituted-5-(chloromethyl)-1,3-oxathiolane | Intermediate for nucleoside analogs |

The reactivity of this compound extends to the synthesis of other sulfur-containing heterocycles. Depending on the reaction conditions and the co-reactants, larger rings or more complex fused systems can be constructed. For example, reaction with bifunctional reagents can engage two of the three functional groups on the this compound backbone.

One area of application is in the synthesis of derivatives of 1,2,4-triazoles, which are known for a wide range of biological activities. semanticscholar.org The mercapto group can be reacted to form substituted triazole-thiones, with the rest of the molecule providing a functionalized side chain that can be used for further synthetic elaborations. semanticscholar.orgresearchgate.netresearchgate.net For instance, the thiol can react with compounds like phenyl isothiocyanate, followed by cyclization reactions to yield complex heterocyclic structures. researchgate.netchemmethod.com

Role in the Construction of Complex Molecules

Beyond the synthesis of simple heterocycles, this compound serves as a fundamental building block for constructing more intricate and biologically significant molecules. nbinno.comsigmaaldrich.comhilarispublisher.com Its ability to introduce a functionalized three-carbon sulfur-containing chain is highly valuable in medicinal and materials chemistry.

A significant application of this compound is as a precursor in the synthesis of nucleoside analogs, which are cornerstone drugs for treating viral infections and cancer. nih.govresearchgate.netmdpi.com Specifically, the 1,3-oxathiolane ring system, derived from precursors structurally related to this compound, is the core of important antiviral drugs like Lamivudine (3TC) and Emtricitabine (FTC). nih.gov

The synthesis of these drugs often involves the construction of a key oxathiolane intermediate, which is then coupled with a nucleobase. nih.govnih.govbeilstein-journals.org The synthetic pathways can utilize the functionalities present in this compound to build the required stereochemistry and substitution pattern on the oxathiolane ring. The development of efficient routes to these key intermediates is a major focus of pharmaceutical research, aiming to create more cost-effective and scalable manufacturing processes. nih.gov The stereoselective coupling of the oxathiolane sugar intermediate with the nucleobase is a critical step, often controlled by the use of Lewis acids to achieve the desired anomer. nih.govbeilstein-journals.org

As a versatile organic building block, this compound is used in the synthesis of a variety of multifunctional compounds. sigmaaldrich.comhilarispublisher.com The distinct reactivity of its three functional groups allows for sequential and controlled reactions. For instance, the soft nucleophilic thiol can be selectively reacted in the presence of the harder hydroxyl group, while the chloride provides a handle for substitution reactions.

This trifunctional nature allows it to be incorporated into larger molecular architectures to impart specific properties. It can be used in the synthesis of precursors for antidepressant drugs or other pharmaceutically active molecules where a chiral secondary alcohol is required. scielo.br It also serves as an important intermediate in various chemical processes, including the synthesis of 3-chloro-1,2-propanediol (B139630), another valuable building block. researchgate.net The ability to use this simple molecule to construct complex structures underscores its importance in the broader field of organic synthesis. nbinno.com

Polymer Chemistry Applications

This compound is a trifunctional molecule featuring hydroxyl, thiol, and chloro groups. This unique combination of reactive sites makes it a versatile building block in polymer chemistry, enabling its use as a cross-linking agent, a monomer in polymerization reactions, and a molecule for the functionalization of existing polymeric materials. Its application allows for the precise introduction of functional groups, leading to polymers with tailored properties for advanced applications.

The presence of multiple reactive functional groups allows this compound to act as an effective cross-linking agent, forming bridges between linear polymer chains to create a three-dimensional network. This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The cross-linking action of this compound can proceed via several of its functional groups, depending on the chemistry of the polymer matrix.

The thiol (-SH) group is particularly reactive and can participate in "click" chemistry reactions, such as the thiol-ene reaction. researchgate.net In this reaction, the thiol adds across a carbon-carbon double bond (ene) on a polymer backbone, often initiated by UV light or a radical initiator. This method is highly efficient and creates stable thioether linkages. researchgate.net Additionally, the thiol group can react with epoxy groups, making it a suitable cross-linker or curing agent for epoxy resins. cnrs.fr The hydroxyl (-OH) group can form ester or urethane linkages by reacting with carboxyl or isocyanate groups on polymer chains, respectively. The chloro (-Cl) group provides another site for nucleophilic substitution reactions, for instance, with amine groups present in polymers like polyamines or polyimides.

The choice of which functional group participates in the cross-linking reaction depends on the specific polymer system and the reaction conditions employed. This versatility allows for the development of cross-linked materials with a wide range of properties. The incorporation of a cross-linking agent is a widely used method to improve the properties of polymers for various applications, including in biomaterials and dentistry. researchgate.netgoogle.com

Table 1: Potential Cross-linking Strategies Using this compound

| Polymer Type | Reactive Group on Polymer | Reacting Group on Cross-linker | Resulting Linkage | Potential Improved Property |

|---|---|---|---|---|

| Unsaturated Polyesters, Polybutadienes | Alkene (C=C) | Thiol (-SH) | Thioether | Mechanical Strength |

| Epoxy Resins | Epoxide Ring | Thiol (-SH) | β-Hydroxy Thioether | Thermal Stability |

| Polyurethanes, Polyesters | Isocyanate (-NCO), Carboxylic Acid (-COOH) | Hydroxyl (-OH) | Urethane, Ester | Hardness |

| Polyamines, Polyimides | Amine (-NH2) | Chloro (-Cl) | Carbon-Nitrogen Bond | Chemical Resistance |

This compound can also be employed as a functional monomer in the synthesis of new polymers. Its ability to participate in polymerization reactions, such as polycondensation or polyaddition, allows for the creation of polymers with inherent functionality. For example, it can be used to synthesize poly(thioether)s and functional polyesters. researchgate.net

In polycondensation reactions, the hydroxyl and thiol groups can react with difunctional co-monomers. For instance, reaction with a dicarboxylic acid would lead to the formation of a polyester with thioether linkages and a pendant chloromethyl group along the polymer backbone. This pendant chloro group remains available for subsequent post-polymerization modification, allowing for the introduction of other functional moieties.

The thiol-ene reaction provides another pathway for polymerization. When reacted with a di-ene monomer, this compound can act as a dithiol building block (assuming the hydroxyl or chloro group is non-reactive under the specific conditions or is intended for later use), leading to the formation of linear or branched poly(thioether)s. researchgate.net These reactions are known for their high efficiency and mild reaction conditions. researchgate.net The resulting polymers carry a hydroxyl and a chloro group at regular intervals, which can significantly influence the polymer's solubility, thermal properties, and reactivity.

Table 2: Polymerization Reactions Involving this compound as a Monomer

| Polymerization Type | Co-monomer Example | Resulting Polymer Class | Pendant Functional Groups |

|---|---|---|---|

| Polycondensation | Adipoyl Chloride | Functional Polyester/Polythioester | -CH₂Cl |

| Polyaddition (Thiol-ene) | 1,7-Octadiene | Functional Poly(thioether) | -OH, -Cl |

| Polycondensation | Toluene Diisocyanate | Functional Polyurethane/Polythiourethane | -CH₂Cl |

The functionalization of polymer surfaces is a critical strategy for modifying their properties to suit specific applications, such as improving biocompatibility for medical devices or enhancing adhesion for coatings. nih.govnih.govmdpi.com this compound is an ideal candidate for surface modification due to its multiple reactive handles, which allow it to be covalently attached to a wide variety of polymer substrates. This process is often achieved through "grafting to" techniques, where the pre-formed molecule is attached to the surface. nih.gov

The thiol group can be used to anchor the molecule onto surfaces containing electrophilic groups or onto metallic surfaces like gold. For polymers containing pendant double bonds, the thiol group can be attached via a thiol-ene reaction. researchgate.net Alternatively, the chloro group can act as an anchor by reacting with nucleophilic groups on a polymer surface, such as amines or hydroxyls.

Once grafted onto the polymer surface, the remaining functional groups of the this compound molecule (e.g., the hydroxyl group if the thiol or chloro group was used for attachment) are exposed. These exposed groups alter the surface chemistry, potentially changing properties like wettability, and also serve as reactive sites for further chemical transformations. For example, bioactive molecules could be attached to the surface via the newly introduced hydroxyl groups, creating materials suitable for biomedical applications. nih.govresearchgate.net This approach allows for the development of materials with highly specialized surface properties without altering the bulk characteristics of the original polymer. nih.gov

Table 3: Strategies for Functionalizing Polymeric Materials with this compound

| Substrate Polymer | Reactive Site on Polymer | Grafting Reaction Type | Introduced Surface Functionality |

|---|---|---|---|

| Poly(glycidyl methacrylate) | Epoxide Ring | Ring-opening with Thiol | Hydroxyl (-OH), Chloro (-Cl) |

| Poly(vinyl chloride) | Chloro (-Cl) | Nucleophilic Substitution with Thiolate | Hydroxyl (-OH) |

| Poly(allylamine) | Amine (-NH₂) | Nucleophilic Substitution with Chloro | Hydroxyl (-OH), Thiol (-SH) |

| Polybutadiene | Alkene (C=C) | Thiol-ene Addition | Hydroxyl (-OH), Chloro (-Cl) |

Stereochemistry and Asymmetric Synthesis Involving 1 Chloro 3 Mercaptopropan 2 Ol

Enantiomerism and Diastereomerism of 1-Chloro-3-mercaptopropan-2-ol and its Derivatives

This compound possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a chloromethyl group (-CH₂Cl), a mercaptomethyl group (-CH₂SH), a hydroxyl group (-OH), and a hydrogen atom (-H). Consequently, this compound exists as a pair of enantiomers: (R)-1-chloro-3-mercaptopropan-2-ol and (S)-1-chloro-3-mercaptopropan-2-ol. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

When this compound is used as a synthon to create more complex molecules, the introduction of additional stereocenters can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For instance, if the thiol group of an enantiomerically pure this compound reacts with a chiral electrophile, a pair of diastereomers will be formed. The stereochemical relationship between the original stereocenter at C2 and the newly formed stereocenter(s) will define the diastereomeric products. The ability to control the formation of specific diastereomers is a critical aspect of stereoselective synthesis.

Chiral Pool Approaches and Asymmetric Synthesis of Enantiopure Derivatives

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of other chiral molecules. A prominent chiral pool approach for the synthesis of enantiopure derivatives of this compound utilizes enantiomerically pure epichlorohydrin (B41342). Both (R)- and (S)-epichlorohydrin are commercially available and serve as versatile three-carbon chiral building blocks.

The primary strategy involves the stereospecific ring-opening of the epoxide ring of chiral epichlorohydrin with a suitable sulfur nucleophile. This reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the carbon atom that is attacked. When a simple thiol or a protected thiol equivalent is used as the nucleophile, the attack preferentially occurs at the less sterically hindered terminal carbon (C3) of the epoxide. This regioselectivity ensures the formation of the desired 1-chloro-3-substituted-propan-2-ol skeleton.

For example, the reaction of (R)-epichlorohydrin with a thiol (R'-SH) will yield (R)-1-chloro-3-(R'-thio)propan-2-ol. The chirality at the C2 position of the epichlorohydrin is retained, and the stereochemistry of the final product is directly dictated by the starting epoxide's configuration. This method provides a reliable and efficient route to enantiomerically pure derivatives of this compound.

Enzymatic resolutions have also been employed to obtain enantiopure forms of related chlorohydrins, which can then be converted to the desired mercapto derivatives. This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Advanced Analytical and Spectroscopic Characterization of 1 Chloro 3 Mercaptopropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Chloro-3-mercaptopropan-2-ol, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on each of the three carbons. The chemical shifts are influenced by the electronegativity of adjacent atoms (chlorine, oxygen, and sulfur). The protons on the carbon bearing the chlorine atom (C1) would appear furthest downfield, followed by the proton on the carbon with the hydroxyl group (C2), and finally the protons on the carbon attached to the sulfur atom (C3). The hydroxyl and thiol protons are also observable, though their chemical shifts can be variable and they may exchange with deuterium (B1214612) in certain solvents. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, allowing for connectivity to be established.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display three unique signals, corresponding to the three carbon atoms in the molecule. The chemical shifts are dictated by the attached functional groups. The carbon bonded to the chlorine atom (C1) would be significantly deshielded, appearing at a lower field. The carbon bonded to the hydroxyl group (C2) would also be downfield, while the carbon bonded to the sulfur atom (C3) would appear at the highest field of the three.

Predicted NMR Data for this compound

The following data is predicted based on established chemical shift ranges for similar functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment | Expected Multiplicity |

| ¹H | ~3.6 - 3.8 | H on C1 (-CH₂Cl) | Doublet of doublets (dd) |

| ¹H | ~3.9 - 4.1 | H on C2 (-CHOH) | Multiplet (m) |

| ¹H | ~2.7 - 2.9 | H on C3 (-CH₂SH) | Doublet of doublets (dd) |

| ¹H | Variable | OH | Singlet (broad) |

| ¹H | Variable | SH | Triplet (t) or Singlet (s) |

| ¹³C | ~48 - 52 | C1 (-CH₂Cl) | N/A |

| ¹³C | ~68 - 72 | C2 (-CHOH) | N/A |

| ¹³C | ~28 - 32 | C3 (-CH₂SH) | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound is 126.61 g/mol . nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙). Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. miamioh.edulibretexts.org The molecular ion is often unstable and undergoes fragmentation through various pathways. chemguide.co.uk Common fragmentation mechanisms for this molecule include alpha-cleavage (cleavage of bonds adjacent to the oxygen atom) and the loss of neutral molecules like H₂O, HCl, or H₂S. libretexts.org

Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 126/128 | [C₃H₇ClOS]⁺˙ | - | Molecular ion (M⁺˙), showing ³⁵Cl/³⁷Cl isotope pattern |

| 108/110 | [C₃H₅ClS]⁺˙ | H₂O | Loss of water from the molecular ion |

| 91 | [C₂H₃OS]⁺ | HCl | Loss of hydrogen chloride |

| 77 | [CH₂CHOHCH₂]⁺˙ | CH₂S, Cl | Cleavage and rearrangement |

| 75 | [CH₂OHCH₂S]⁺ | CH₂Cl | Alpha-cleavage with loss of the chloromethyl radical |

| 49/51 | [CH₂Cl]⁺ | C₂H₅OS | Cleavage of the C1-C2 bond |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) Techniques

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of semi-volatile compounds like this compound. nih.gov The compound's volatility allows it to be analyzed directly, although derivatization may sometimes be employed to improve peak shape and thermal stability. In GC analysis, the choice of the stationary phase is critical. A mid-polarity column, such as one containing a phenyl- or cyanopropyl-substituted polysiloxane, is often suitable for separating polar analytes. The retention time is a key parameter for identification, while the peak area allows for quantification. GC-MS combines the separation power of GC with the detection specificity of MS, enabling the confirmation of the compound's identity based on both its retention time and its mass spectrum. d-nb.infoagriculturejournals.cz

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly if the compound has low volatility or is thermally unstable. Both normal-phase and reverse-phase modes can be employed.

Reverse-Phase HPLC : This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). sielc.com This method separates compounds based on their hydrophobicity.

Normal-Phase HPLC : This mode uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane (B92381) and isopropanol). It is effective for separating isomers and is often used in chiral separations to resolve enantiomers. researchgate.net

Detection in HPLC is typically achieved using a UV detector if the analyte possesses a chromophore, or a refractive index (RI) detector or evaporative light scattering detector (ELSD) for compounds without a UV chromophore. d-nb.info

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress, identifying fractions during purification, and making a preliminary assessment of purity. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The mobile phase is a mixture of solvents, and its polarity is optimized to achieve good separation, resulting in a characteristic retention factor (Rf) value. Visualization of the spots on the TLC plate can be achieved using various methods, including UV light if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or iodine vapor, which react with the functional groups present.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Characteristic IR Absorption Bands for this compound

The following data is predicted based on established group frequencies.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3600 | O-H Stretch | Alcohol | Strong, Broad |

| 2900 - 3000 | C-H Stretch | Alkane (CH₂) | Medium to Strong |

| 2550 - 2600 | S-H Stretch | Thiol (Mercaptan) | Weak, Sharp |

| 1000 - 1260 | C-O Stretch | Secondary Alcohol | Medium to Strong |

| 600 - 800 | C-Cl Stretch | Alkyl Halide | Medium to Strong |

Advanced Spectroscopic Techniques

The analysis of this compound involves several key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers unique insights into the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be assembled.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The structure (Cl-CH₂-CH(OH)-CH₂-SH) suggests five unique proton signals due to the chiral center at the second carbon (C2), which makes the protons on the adjacent methylenes (C1 and C3) diastereotopic.

Key predicted features include:

-OH and -SH Protons: The hydroxyl (-OH) and thiol (-SH) protons will appear as broad singlets, and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding. The thiol proton typically appears further upfield than the alcohol proton.

Methine Proton (-CH): The proton on the carbon bearing the hydroxyl group (C2) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons on both C1 and C3.

Methylene Protons (-CH₂Cl): The two protons on the carbon adjacent to the chlorine atom (C1) are deshielded by the electronegative chlorine and will appear at a downfield chemical shift. They will appear as a doublet of doublets due to coupling with the C2 proton.

Methylene Protons (-CH₂SH): The two protons on the carbon adjacent to the sulfur atom (C3) are less deshielded than the C1 protons and will appear further upfield. They will also present as a doublet of doublets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -SH | ~1.5 - 2.0 | Broad Singlet (or Triplet) | 1H |

| -CH₂SH (C3-H) | ~2.7 - 2.9 | Doublet of Doublets | 2H |

| -OH | ~2.5 - 4.0 | Broad Singlet | 1H |

| -CH₂Cl (C1-H) | ~3.6 - 3.8 | Doublet of Doublets | 2H |

| -CH(OH) (C2-H) | ~3.9 - 4.1 | Multiplet | 1H |

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, one for each carbon atom in its unique chemical environment. The chemical shifts are influenced by the attached electronegative atoms (Cl, O, S).

The carbon bonded to the chlorine atom (C1) will be significantly deshielded and appear downfield.

The carbon bonded to the hydroxyl group (C2) will also be deshielded, appearing in the typical range for secondary alcohols.

The carbon bonded to the sulfur atom (C3) will be the most shielded of the three, appearing at the most upfield position.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂SH (C3) | ~25 - 30 |

| -CH₂Cl (C1) | ~48 - 53 |

| -CH(OH) (C2) | ~70 - 75 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular weight is 126.61 g/mol .

Key predicted features in the mass spectrum include:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular ion would be observed at m/z 126. Due to the presence of the chlorine atom, a characteristic isotopic peak (M+2) will be present at m/z 128 with an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Major Fragmentation Pathways: The molecule is expected to fragment in predictable ways upon ionization. Common fragmentation patterns for alcohols, thiols, and alkyl halides would lead to specific fragment ions. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common pathway for alcohols.

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 128 | [C₃H₇³⁷ClOS]⁺ | Molecular Ion (³⁷Cl isotope) |

| 126 | [C₃H₇³⁵ClOS]⁺ | Molecular Ion (³⁵Cl isotope) |

| 93 | [C₂H₅O³⁵Cl]⁺ | Loss of •CH₂SH |

| 79 | [CH₂CH(OH)CH₂SH]⁺ | Loss of •Cl |

| 77 | [C₃H₅S]⁺ | Loss of HCl and H₂O |

| 49 | [CH₂³⁵Cl]⁺ | Alpha-cleavage |

| 47 | [CH₂SH]⁺ | Alpha-cleavage |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, thiol, and chloroalkane functionalities. A vapor phase IR spectrum for this compound is noted in the PubChem database.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol |

| 2850 - 3000 | C-H Stretch | Alkyl (sp³) |

| 2550 - 2600 (weak) | S-H Stretch | Thiol |

| 1000 - 1260 | C-O Stretch | Secondary Alcohol |

| 600 - 800 | C-Cl Stretch | Alkyl Halide |

Computational and Theoretical Investigations of 1 Chloro 3 Mercaptopropan 2 Ol

Molecular Structure and Conformation Studies

No dedicated studies on the conformational analysis of 1-chloro-3-mercaptopropan-2-ol were identified. Research in this area would typically involve the use of computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by calculating the potential energy as a function of the rotation around its single bonds, particularly the C-C bonds. Such studies would elucidate the preferred spatial orientations of the chloro, hydroxyl, and mercapto groups and the role of intramolecular interactions, such as hydrogen bonding, in stabilizing certain conformations. However, specific data on dihedral angles, bond lengths, and bond angles for the various conformers of this compound are not available in published literature.

Quantum Chemical Calculations (e.g., Density Functional Theory)

There is no evidence of specific quantum chemical calculations, such as those employing Density Functional Theory (DFT), having been published for this compound. DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. Had such studies been conducted, they would offer valuable data on:

Optimized Geometry: Precise, theoretically determined bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps.

Thermodynamic Properties: Heats of formation, Gibbs free energies, and entropies.

The absence of these calculations in the literature means that a detailed, quantitative understanding of the molecule's electronic character and stability is currently unavailable.

Reaction Pathway Modeling and Transition State Analysis

No computational studies modeling the reaction pathways or analyzing the transition states involving this compound have been found. This type of research is crucial for understanding the mechanisms of chemical reactions, predicting reaction rates, and identifying potential reaction products. For a molecule with multiple functional groups like this compound, such studies could investigate, for example, its nucleophilic substitution reactions, oxidation of the thiol group, or reactions involving the hydroxyl group. The lack of this research indicates a gap in the understanding of its chemical reactivity from a theoretical perspective.

Spectroscopic Property Prediction and Validation

There are no published computational studies focused on the prediction and validation of the spectroscopic properties of this compound. Theoretical calculations are frequently used to predict various types of spectra, which can then be compared with experimental data for validation. This approach is invaluable for structural elucidation and understanding the vibrational and electronic characteristics of a molecule. The types of predicted spectra would typically include:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies and intensities, which correspond to the absorption bands in experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: Prediction of chemical shifts (¹H and ¹³C) and coupling constants.

Without these theoretical predictions, the interpretation of experimental spectra for this compound relies solely on empirical correlations and comparisons with related structures.

Industrial Relevance and Non Pharmaceutical Applications of 1 Chloro 3 Mercaptopropan 2 Ol

Role in Material Science and Engineering

For instance, mercaptan (thiol) compounds are known to be utilized in the formulation of certain polymers and adhesives. The thiol group can react with compounds containing double bonds (enes) through thiol-ene click chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. Additionally, the hydroxyl group can participate in condensation polymerization to form polyesters or polyethers. The chlorine atom offers another reactive site for further chemical modification of a polymer backbone, potentially influencing the material's final properties such as flame retardancy or chemical resistance.

Intermediate in Specialty Chemical Production

1-Chloro-3-mercaptopropan-2-ol serves as a versatile building block in organic synthesis due to its multiple reactive centers. sigmaaldrich.comhilarispublisher.comnbinno.com This characteristic makes it a potential intermediate in the production of a variety of specialty chemicals, although specific, high-volume industrial pathways are not prominently published.

Its trifunctional nature allows for the sequential or selective reaction of the thiol, hydroxyl, and chloro groups to build more complex molecules. For example, the thiol group can undergo nucleophilic substitution reactions, while the chloro and hydroxyl groups can be converted into other functional groups. This versatility makes it a candidate for the synthesis of:

Heterocyclic Compounds: The combination of functional groups facilitates the construction of various sulfur-containing heterocyclic rings, which are core structures in many specialty chemicals, including some agrochemicals and dyes. researchgate.netamazonaws.comsemanticscholar.orgmdpi.com

Functionalized Thiols and Sulfides: The molecule can be used to introduce the hydroxypropylthio- moiety into other organic molecules, creating derivatives with specific physical or chemical properties.

While the synthesis of this compound itself from precursors like epichlorohydrin (B41342) is established, its subsequent large-scale industrial use as an intermediate remains sparsely documented. lookchem.com

Green Industrial Processes and Sustainability

The application of this compound in established green industrial processes is not explicitly detailed in available literature. However, general principles of green chemistry can be applied to its potential synthesis and use. For instance, developing synthetic routes that minimize waste, use less hazardous solvents, and are energy-efficient would align with green chemistry principles.

The potential for this compound to be used in "click chemistry," such as the thiol-ene reaction, is an area with green chemistry implications. Click reactions are known for their high yields, mild reaction conditions, and selectivity, which often translate to more sustainable chemical processes with reduced byproduct formation.

Further research would be needed to fully assess the environmental footprint of both the production and application of this compound and to identify specific "green" applications where its unique combination of functional groups could be advantageously employed.

Environmental Occurrence and Chemical Transformations of 1 Chloro 3 Mercaptopropan 2 Ol in Abiotic Systems

Abiotic Degradation Pathways (e.g., hydrolysis, photolysis)

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For 1-Chloro-3-mercaptopropan-2-ol, the principal abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. In the case of this compound, the carbon-chlorine bond is susceptible to nucleophilic substitution by water or hydroxide (B78521) ions. This reaction would lead to the replacement of the chlorine atom with a hydroxyl group, forming 3-mercapto-1,2-propanediol.

Photolysis:

Photolysis is the decomposition of a chemical compound by light. Direct photolysis occurs when the compound itself absorbs light, leading to bond cleavage. Indirect photolysis involves other light-absorbing species (photosensitizers) in the environment, such as humic acids or nitrate (B79036) ions, which absorb light and then transfer the energy to the target compound, causing its degradation.

This compound is not expected to absorb a significant amount of light in the solar spectrum (wavelengths > 290 nm) as it lacks a chromophore. Therefore, direct photolysis is likely to be a minor degradation pathway. However, indirect photolysis, mediated by naturally occurring photosensitizers in surface waters, could contribute to its degradation. The presence of the thiol group might also influence its photochemical behavior, as thiols can be susceptible to photo-oxidation.

Chemical Fate in Environmental Compartments

The distribution and persistence of this compound in the environment are determined by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Water:

Given its polar nature, with hydroxyl and thiol functional groups, this compound is expected to be soluble in water. Once in the aquatic environment, its fate will be primarily governed by hydrolysis. Volatilization from water is expected to be limited due to its low vapor pressure and relatively high water solubility. The Henry's Law Constant, which is a measure of the partitioning between air and water, is predicted to be low for this compound.

Soil:

The mobility of this compound in soil is influenced by its sorption to soil organic carbon and clay minerals. As a polar, non-ionic compound, its interaction with soil particles is expected to be relatively weak. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. While an experimental Koc value for this compound is not available, it is anticipated to be low, suggesting a high potential for leaching into groundwater.

Air:

Due to its low volatility, significant concentrations of this compound are not expected in the atmosphere. If it does enter the atmosphere, it is likely to be removed through deposition (wet or dry) or by reaction with photochemically generated hydroxyl radicals.

The following table summarizes the expected environmental fate of this compound based on its chemical properties and the behavior of analogous compounds.

| Environmental Compartment | Dominant Process | Expected Behavior |

|---|---|---|

| Water | Hydrolysis | Degradation to 3-mercapto-1,2-propanediol. Persistence will be pH and temperature-dependent. |

| Soil | Leaching | Low sorption to soil particles (low Koc), leading to high mobility and potential for groundwater contamination. |

| Air | Deposition / Reaction with OH radicals | Low potential for atmospheric transport due to low volatility. Rapid degradation if present in the atmosphere. |

Analytical Quantification in Environmental Matrices

The accurate quantification of this compound in environmental matrices such as water, soil, and air is essential for assessing its occurrence and fate. Due to its polar nature and expected low concentrations, sensitive and selective analytical methods are required.

Sample Preparation:

For water samples, direct injection may be possible for high-concentration samples, but for trace analysis, a pre-concentration step is typically necessary. Solid-phase extraction (SPE) is a common technique for extracting and concentrating polar organic compounds from aqueous matrices.

For soil and sediment samples, an extraction step is required to transfer the analyte from the solid matrix to a liquid solvent. Common extraction techniques include sonication, pressurized liquid extraction (PLE), and Soxhlet extraction, often using polar solvents like methanol (B129727) or acetonitrile (B52724).

Analytical Techniques:

The primary analytical techniques for the determination of this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Due to the polar nature of this compound, derivatization is often necessary to increase its volatility and improve its chromatographic properties. Derivatization reactions typically target the hydroxyl and thiol groups. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is well-suited for the analysis of polar and non-volatile compounds and may not require derivatization. Reversed-phase chromatography is a common separation mode, and tandem mass spectrometry provides high selectivity and sensitivity for quantification at trace levels.

The following table presents a summary of potential analytical methods for the quantification of this compound in environmental samples.

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Key Considerations |

|---|---|---|---|---|

| GC-MS | Water, Soil, Air | SPE (Water), PLE/Sonication (Soil), Adsorbent trapping (Air), followed by derivatization | Mass Spectrometry | Derivatization is likely required to improve volatility and peak shape. |

| LC-MS/MS | Water, Soil | SPE (Water), PLE/Sonication (Soil) | Tandem Mass Spectrometry | May allow for direct analysis without derivatization, suitable for polar compounds. |

Future Perspectives and Emerging Research Avenues for 1 Chloro 3 Mercaptopropan 2 Ol

Current Challenges in Synthesis and Application

The primary synthetic route to 1-Chloro-3-mercaptopropan-2-ol involves the ring-opening of epichlorohydrin (B41342) with a sulfur nucleophile, typically hydrogen sulfide (B99878) or a salt thereof. While seemingly straightforward, this synthesis presents several challenges that are areas of ongoing research.

Regioselectivity: A principal challenge is controlling the regioselectivity of the epoxide ring-opening. The nucleophilic attack can occur at either the C1 or C2 position of the epoxide ring. Attack at the sterically less hindered C1 position is generally favored, leading to the desired this compound. However, attack at the C2 position can also occur, yielding the isomeric product 2-chloro-3-mercaptopropan-1-ol. The reaction conditions, including the nature of the sulfur nucleophile, solvent, and catalyst, play a crucial role in determining the ratio of these two products. Achieving high regioselectivity is essential for obtaining a pure product and avoiding costly and difficult separation processes.

By-product Formation: Besides the isomeric product, other by-products can form during the synthesis. For instance, the reaction of epichlorohydrin with water or methanol (B129727), if present as impurities or solvents, can lead to the formation of 1-chloro-2,3-dihydroxypropane or 1-chloro-3-methoxy-2-propanol, respectively. Furthermore, the newly formed thiol group in the product can react with another molecule of epichlorohydrin, leading to the formation of higher molecular weight thioethers. The formation of these by-products reduces the yield of the desired compound and complicates the purification process.

Chiral Synthesis: this compound is a chiral molecule, and the synthesis of enantiomerically pure forms presents a significant challenge. Chiral thioethers are valuable in medicinal chemistry and as ligands in asymmetric catalysis. The development of stereoselective synthetic methods, potentially through the use of chiral catalysts or enzymatic processes, is a key area for future research. Biocatalytic methods have been successfully employed for the kinetic resolution of related chlorohydrins, suggesting a promising avenue for producing enantiopure this compound.

Purification: The purification of this compound from the reaction mixture can be challenging due to the presence of isomeric and other by-products with similar physical properties. Distillation and chromatography are common purification techniques, but their effectiveness can be limited. The development of more efficient and scalable purification methods is crucial for the industrial production of this compound.

Opportunities for Novel Derivatizations

The presence of three distinct functional groups in this compound opens up a wide range of possibilities for the synthesis of novel derivatives with tailored properties.

Thioether and Disulfide Derivatives: The thiol group is readily converted into thioethers through reactions with alkyl halides or via Michael addition to activated alkenes. These reactions can be used to introduce a variety of functional groups, leading to derivatives with diverse applications. For example, the synthesis of thioether-containing liquid crystals has been reported. The thiol group can also be oxidized to form disulfides, which can be used as cross-linking agents in polymer chemistry.

Polymer Applications: this compound and its derivatives have potential applications in polymer chemistry. The thiol group can act as a chain transfer agent in free radical polymerization, allowing for the control of polymer molecular weight. Additionally, the bifunctional nature of the molecule makes it a suitable monomer for the synthesis of poly(glycidyl thioether)s and other sulfur-containing polymers. These polymers may find applications as adhesives, coatings, and high refractive index materials. The hydroxyl and chloro groups can also be utilized to create cross-linked polymer networks, for example, as curing agents for epoxy resins.

Cross-Linking Agents: The ability of thiols to react with a variety of functional groups makes this compound a potential precursor for cross-linking agents. These agents are crucial in creating three-dimensional polymer networks, which enhances the mechanical strength and thermal stability of materials. Derivatives of this compound could be designed to have specific reactivity and arm lengths for targeted applications in hydrogels, elastomers, and thermosets.

Integration with Advanced Catalytic Systems

The unique structural features of this compound make it an attractive building block for the design of novel ligands for advanced catalytic systems.

Chiral Ligand Synthesis: The chirality of this compound, coupled with the strong coordinating ability of the sulfur atom, makes it a valuable precursor for the synthesis of chiral thioether ligands. Chiral ligands are essential for enantioselective catalysis, a field of critical importance in the synthesis of pharmaceuticals and fine chemicals. By modifying the hydroxyl and chloro groups, a library of chiral thioether ligands with varying steric and electronic properties can be generated.

Catalyst Precursors: The thiol and hydroxyl groups can coordinate with a variety of transition metals, making this compound a potential precursor for the synthesis of metal complexes with catalytic activity. The reactivity of the chloro group allows for the immobilization of these complexes onto solid supports, which can facilitate catalyst recovery and reuse. Research in this area could lead to the development of new catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Asymmetric Catalysis: The development of catalytic systems based on chiral ligands derived from this compound could enable new asymmetric transformations. For instance, rhodium complexes with chiral ligands have been shown to be effective in asymmetric C-H functionalization reactions. The specific stereochemistry of the ligand can control the enantioselectivity of the catalytic reaction, leading to the preferential formation of one enantiomer of the product.

Interdisciplinary Research Directions

The versatility of this compound extends beyond traditional chemistry into various interdisciplinary research fields.

Materials Science and Nanotechnology: The thiol group has a strong affinity for gold and other noble metal surfaces, making this compound and its derivatives excellent candidates for the surface modification of nanoparticles and the formation of self-assembled monolayers (SAMs). Such functionalized nanomaterials can have applications in areas such as biosensing, drug delivery, and catalysis. For example, silica (B1680970) nanoparticles functionalized with mercapto-containing silanes have been explored for various biomedical applications.

Drug Discovery and Development: The structural motif of a chlorohydrin with a nearby nucleophilic group is found in various biologically active molecules. For instance, related 1-chloro-3-alkoxy-2-propanols are key intermediates in the synthesis of beta-adrenergic blocking agents. The unique combination of functional groups in this compound makes it an interesting scaffold for the synthesis of novel pharmaceutical intermediates and potential drug candidates. Its derivatives could be explored for a range of therapeutic areas, including as antiviral or anticancer agents.

Below is a table summarizing the potential applications of this compound and its derivatives in various fields.

| Field | Potential Application | Relevant Functional Group(s) |

| Polymer Chemistry | Chain transfer agent | Thiol |

| Monomer for sulfur-containing polymers | Thiol, Hydroxyl, Chloro | |

| Epoxy resin curing agent | Thiol, Hydroxyl | |

| Cross-linking agent | Thiol, Hydroxyl, Chloro | |

| Catalysis | Precursor for chiral thioether ligands | Thiol, Hydroxyl (chiral center) |

| Precursor for metal complex catalysts | Thiol, Hydroxyl | |

| Support for immobilized catalysts | Chloro | |

| Materials Science | Surface modification of nanoparticles | Thiol |

| Formation of self-assembled monolayers | Thiol | |

| Drug Discovery | Synthesis of pharmaceutical intermediates | All |

| Scaffold for novel drug candidates | All |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-chloro-3-mercaptopropan-2-ol, and how can they be methodologically addressed?

- Experimental Design : The proximity of the thiol (-SH) and chloro (-Cl) groups introduces instability during synthesis, leading to unintended side reactions like disulfide formation or elimination. A stepwise approach is recommended:

Protection of Thiol : Use tert-butyl thiol ether or trityl groups to protect the -SH moiety during chlorination .

Controlled Chlorination : Employ reagents like SOCl₂ or PCl₃ under anhydrous conditions to minimize hydrolysis.

Deprotection : Remove the protecting group using mild acidic or reductive conditions (e.g., TFA or Zn/HCl) .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using -NMR (e.g., absence of disulfide peaks at ~2.5–3.5 ppm) .

Q. How can researchers reliably characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy :

- -NMR: Look for characteristic peaks (e.g., -CHCl at ~3.6–4.0 ppm; -SH proton at ~1.3–1.7 ppm, though often broadened).

- -NMR: Confirm the presence of chlorinated carbons (~45–50 ppm) and thiol-bearing carbons (~25–30 ppm) .

- FTIR : Identify -SH stretches (~2550 cm) and C-Cl stretches (~550–650 cm) .

- HPLC/MS : Use reverse-phase C18 columns with UV detection at 220 nm and ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. How do pH and solvent polarity influence the stability of this compound, and what experimental protocols mitigate degradation?

- Stability Analysis :

- pH-Dependent Degradation : Under acidic conditions (pH < 4), protonation of the thiol group accelerates Cl⁻ elimination. Under basic conditions (pH > 8), dehydrohalogenation dominates.